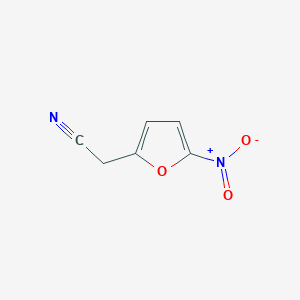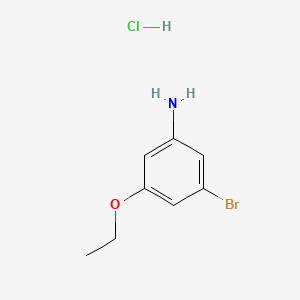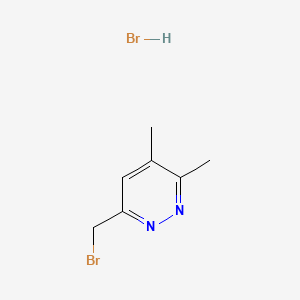
(R,R)-(-)-N,N\'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound featuring a cobalt center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves multiple steps. The process typically starts with the preparation of the ligand, followed by the coordination of the cobalt ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organometallic synthesis, including the use of automated reactors and stringent control of reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can revert the oxidized cobalt back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cobalt(III) complex, while reduction would regenerate the cobalt(II) state .
Applications De Recherche Scientifique
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings.
Mécanisme D'action
The mechanism of action of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves its ability to undergo redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine: Another cobalt-containing compound with similar catalytic properties.
Bis(2,4,8,10-tetra-tert-butyl-6-oxo-12H-dibenzo[d,g][1,3,2]dioxaphosphocine): Known for its unique structural features and reactivity.
Uniqueness
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene stands out due to its specific ligand arrangement and the stability of its cobalt center. This stability makes it particularly effective in catalytic applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C36H54CoN2O2 |
|---|---|
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |
Clé InChI |
PCZWNUHBFITYKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)







![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)

